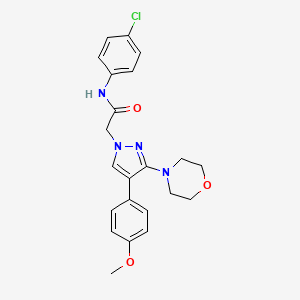

![molecular formula C20H16N6O4 B3016140 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide CAS No. 863446-71-3](/img/structure/B3016140.png)

2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

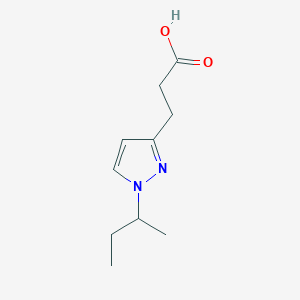

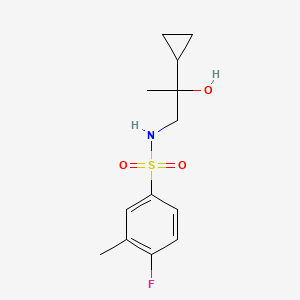

The compound “2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a nitrophenyl group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, substituted at various positions by a 4-methylphenyl group, a 3-nitrophenyl group, and an acetamide group .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the nitro group is electron-withdrawing and could potentially undergo reduction reactions. The acetamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. As a complex organic molecule, it would likely be a solid at room temperature. Its solubility in various solvents would depend on the polarity of the molecule, which in turn would be influenced by the presence of the various functional groups .Scientific Research Applications

Antimicrobial Activity

2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide has been explored for its potential in antimicrobial applications. Research demonstrates the synthesis of new heterocycles incorporating this compound, showing promise as antimicrobial agents. Specifically, it has been involved in the synthesis of various compounds such as coumarin, pyridine, and pyrrole, which were then evaluated for their antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer Activity

This compound also shows potential in anticancer research. It has been used in the synthesis of compounds tested against cancer cell lines, indicating some efficacy in inhibiting cancer cell growth. One study showed that certain derivatives of this compound inhibited about 20% of cancer cell growth in eight different cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). Additionally, another study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, finding one derivative in particular to have significant antitumor activity against a human breast adenocarcinoma cell line (El-Morsy, El-Sayed, & Abulkhair, 2017).

Synthesis of Novel Derivatives

There is considerable research focused on synthesizing novel derivatives of this compound for various applications. Studies have explored the synthesis of new isoxazolines and isoxazoles derivatives, aiming to discover new chemical entities with potential biological activities (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound can effectively halt cell cycle progression, making it a potential candidate for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby preventing the phosphorylation events necessary for cell cycle progression . This results in the arrest of the cell cycle, specifically at the G1/S transition .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway . CDK2 is responsible for the phosphorylation of several key proteins involved in DNA replication and cell division .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound could be a potent inhibitor of cell proliferation in these cancer cell lines .

properties

IUPAC Name |

2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O4/c1-13-5-7-15(8-6-13)25-19-17(10-22-25)20(28)24(12-21-19)11-18(27)23-14-3-2-4-16(9-14)26(29)30/h2-10,12H,11H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRGORIWIASEIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B3016057.png)

![2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3016067.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3016069.png)

![[2-(3-Methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B3016070.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)